ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-3-20-15(19)13-6-4-5-7-14(13)17-16(21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYKFBXFPCPMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a suitable sulfanylidenemethylating agent, followed by the introduction of the benzoic acid ethyl ester moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoic acid ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a group of enzymes involved in the degradation of extracellular matrix components. They play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate has been identified as a potent inhibitor of MMPs, particularly in the context of:
- Rheumatoid Arthritis and Osteoarthritis : The compound may help alleviate symptoms by preventing cartilage degradation caused by excessive MMP activity. Studies indicate that it can inhibit the activity of specific MMPs involved in the breakdown of cartilage, thus providing a therapeutic avenue for treating these conditions .
- Cancer Metastasis : By inhibiting MMPs that facilitate tumor invasion and metastasis, this compound holds promise as an adjunct therapy in oncology. It may reduce the metastatic potential of various cancers by blocking the enzymes that degrade the extracellular matrix .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects through its action on TNF-α, a cytokine involved in systemic inflammation. The compound's ability to inhibit TNF-α release can be beneficial in treating:
- Inflammatory Bowel Diseases : Research suggests that compounds with similar mechanisms can mitigate inflammation associated with conditions like Crohn's disease and ulcerative colitis .
- Autoimmune Disorders : The inhibition of TNF-α may also provide therapeutic benefits in autoimmune diseases such as psoriasis and multiple sclerosis, where inflammation plays a critical role .
Potential Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer progression:
- Cell Cycle Regulation : The compound may influence pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer therapies .
- Combination Therapies : this compound could be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance seen with monotherapies .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidenemethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate, a comparative analysis of structurally analogous benzoate esters is presented below. Key compounds are selected based on substituent groups, applications, and physicochemical properties derived from the evidence.
Table 1: Structural and Functional Comparison of Benzoate Esters
Key Structural and Functional Differences:
Thioamide vs. Sulfonamide/Amide Groups :
- The thioamide (—NH—C(═S)—) in the target compound may confer greater resistance to enzymatic hydrolysis compared to the sulfonamide (—SO₂—NH—) in chlorimuron ethyl ester or standard amides. This could prolong its half-life in biological systems .
- Sulfonamides (e.g., chlorimuron) are potent ALS inhibitors due to their hydrogen-bonding capacity, whereas thioamides might exhibit altered binding kinetics with target enzymes .
Cyclic Amine vs. In contrast, trifluoromethylphenyl (pharmaceutical impurity) or pyridinyl (haloxyfop) substituents enhance lipophilicity and membrane permeability .
Biological Targets and Selectivity: Herbicidal analogs like chlorimuron and haloxyfop target specific enzymes (ALS, ACCase) critical to plant growth. The target compound’s mechanism remains speculative but could involve similar pathways, modulated by its unique substituents .
Research Findings and Implications
Structural Analysis via Crystallography: Software such as SHELXL and Mercury (–3) enables precise determination of molecular conformations and packing patterns.
Pharmaceutical Relevance :
- The presence of cyclic amines in drug impurities () underscores the importance of structural characterization to avoid off-target effects. The target compound’s piperidine-thioamide motif could interact with cytochrome P450 enzymes, necessitating metabolic studies .
Synthetic Challenges :
- Thiourea formation (for the thioamide group) requires stringent conditions (e.g., Lawesson’s reagent), unlike sulfonamide synthesis, which employs sulfonyl chlorides. This impacts scalability and cost .
Biological Activity
Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 278.36 g/mol
This compound exhibits various pharmacological activities, primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism is believed to involve:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs play a crucial role in tissue remodeling and are implicated in cancer metastasis. The compound has shown promise as an MMP inhibitor, which could be beneficial in cancer therapy .
- Nitric Oxide Synthase Modulation : The compound's structure suggests potential interactions with nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO), a key signaling molecule in various physiological processes including vasodilation and immune response .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines such as IL-6 and IL-8, potentially through its effects on nitric oxide production .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can provide neuroprotective benefits, possibly related to their ability to cross the blood-brain barrier and influence neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Predicted to have good intestinal absorption.
- Distribution : Likely to penetrate the blood-brain barrier.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Safety and Toxicity
Initial assessments indicate that this compound has a favorable safety profile, with no significant acute toxicity reported in animal studies. However, comprehensive toxicological evaluations are necessary for clinical applications.
Q & A
Q. How do researchers validate mechanistic hypotheses for unexpected byproducts?
- Answer :
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbothioyl group incorporation .
- In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., isocyanates) .
- Case Study : A 2024 study identified a competing SN2 pathway in piperidine alkylation via ²H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
